Prehelminthosporol

Descripción general

Descripción

Prehelminthosporol is a phytotoxin produced by the fungus Bipolaris sorokiniana . It is known to cause diseases in grasses including cereals . The toxin is thought to be important in the infection process .

Synthesis Analysis

This compound has been isolated from culture filtrates of liquid cultures of B. sorokiniana . Large amounts of the toxin have also been detected in the mycelium and in conidia collected from agar colonies . The toxin can be quantified by several chromatographic techniques such as high-performance liquid chromatography (HPLC), on-line HPLC-mass spectrometry (MS), and gas chromatography (GC) .Molecular Structure Analysis

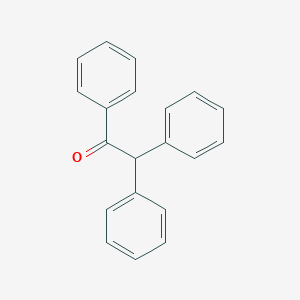

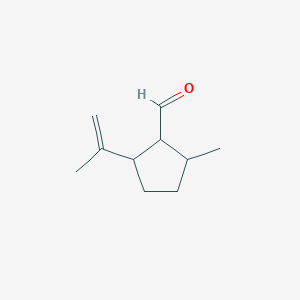

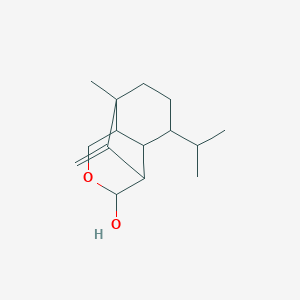

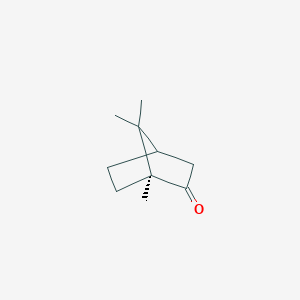

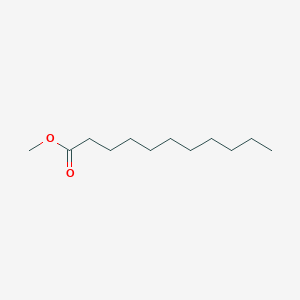

This compound is a sesquiterpene . Its chemical structure is represented by the formula C15H24O2 .Chemical Reactions Analysis

This compound is known to interact with cellular membranes of both host and non-host plants . It affects fungal hyphae, germinated conidia, and membrane permeability .Physical And Chemical Properties Analysis

The concentration of this compound was found to be 4.8 pg/spore in the non-germinated spores . The maximum concentration of this compound was reached after 12 days in the liquid medium and after 14 days in the hyphae .Aplicaciones Científicas De Investigación

Toxin Production and Virulence in Plant Pathogens

Prehelminthosporol is a sesquiterpene metabolite produced by the plant pathogen Bipolaris sorokiniana. Research has shown significant differences in toxin production among various isolates of B. sorokiniana, with those producing more toxin exhibiting higher virulence towards barley roots. This indicates that this compound plays a role in the pathogenicity of this fungus (Apoga, Åkesson, Jansson, & Odham, 2002).

Characterization and Detection Methods

Studies have developed methods for characterizing and quantifying this compound. For instance, using gas chromatography/mass spectrometry, researchers have been able to detect this compound in various parts of the fungus, including conidia, hyphae, and surrounding areas. This has enabled a better understanding of the production and release of the toxin (Carlson, Nilsson, Jansson, & Odham, 1991).

Impact on Plant Immune Response

Research on the effects of this compound on barley root plasma membrane vesicles has revealed that it can drastically reduce the activities of various enzymes, impacting the plant's immune response. This study provides insight into the molecular mechanisms by which this compound affects plant cells and contributes to disease development (Olbe, Sommarin, Gustafsson, & Lundborg, 1995).

Immunocytochemical Localization

Using immunocytochemical techniques, researchers have localized this compound within the fungus Bipolaris sorokiniana. This study provides a deeper understanding of how and where the toxin is produced within the fungal cells, which is crucial for developing strategies to mitigate its effects (Åkesson, Carlemalm, Everitt, Gunnarsson, Odham, & Jansson, 1996).

Toxin Production During Growth

Another study focused on the production and release of this compound by Bipolaris sorokiniana during its growth, quantifying the toxin in both the hyphae and surrounding liquid medium. This provides valuable information about the timing and dynamics of toxin production, which is important for understanding the lifecycle of the pathogen and its interaction with host plants (Nilsson, Åkesson, Jansson, & Odham, 1993).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-14,16H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFULFDTCDRKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936611 | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1619-13-2 | |

| Record name | Prehelminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-9-methylidene-5-(propan-2-yl)octahydro-1H-4,8-methano-2-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)